8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 1,3-dimethylpurine core substituted with a 3-hydroxypropyl group at position 7 and a 4-benzhydrylpiperazine moiety at position 6.
Properties
Molecular Formula |
C28H34N6O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H34N6O3/c1-30-26-25(27(36)31(2)28(30)37)34(14-9-19-35)23(29-26)20-32-15-17-33(18-16-32)24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,24,35H,9,14-20H2,1-2H3 |
InChI Key |
RBRAHDXZMMVOLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethylpurine-2,6-dione (Compound 2, )
- Key Substituents: 4-(2-phenoxyethyl)piperazine, 2-hydroxypropyl.
- Biological Activity: Exhibits prophylactic antiarrhythmic activity (LD50/ED50 = 54.9). Hypotensive effects observed in 8-benzylamino and 8-(pyridin-2-yl-methylamino) derivatives. Weak α1- and α2-adrenoreceptor affinity (Ki = 0.225–1.400 µM and 0.152–4.299 µM, respectively).
Boehringer Ingelheim PDK1 Inhibitors ()
- Key Substituents : Purine core with varied piperazine and alkyl groups.
- Biological Activity :
- PDK1 and IRAK-1/4 inhibition (IC50 = 0.1–100 nM).
- Lower potency against off-target kinases (IC50 = 0.1–10 µM).
8-[(4-Ethylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-1,3-dimethylpurine-2,6-dione ()
- Key Substituents : 4-ethylpiperazine, 3-phenylpropyl.
- Biological Activity: Not explicitly described, but structural similarity suggests possible cardiovascular or neurological applications.
- Comparison : Replacement of ethyl with benzhydryl in the target compound may improve CNS penetration due to increased hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Piperazine Moieties: Piperazine substitutions (e.g., benzhydryl, phenoxyethyl) in purine derivatives correlate with improved receptor binding and selectivity, as seen in antiarrhythmic and adrenoreceptor-active compounds .
Hydroxypropyl Chains : The 3-hydroxypropyl group enhances solubility and may facilitate interactions with polar receptor domains, as observed in cardiovascular-active analogs .
Benzhydryl vs.
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; further in vitro and in vivo studies are required.
Structural Optimization : Modifications to the benzhydryl group (e.g., halogenation) could balance lipophilicity and solubility for enhanced efficacy .
Biological Activity
The compound 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₂₃H₃₃N₅O₃
- Molecular Weight : 405.55 g/mol
The compound exhibits a range of biological activities primarily attributed to its interaction with various receptors and enzymes:
- Adenosine Receptor Modulation : The compound acts as an agonist for adenosine receptors, which play critical roles in various physiological processes including inflammation and immune response.
- Inhibition of Phosphodiesterases : It may inhibit specific phosphodiesterases, leading to increased intracellular cAMP levels, which can modulate cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that the compound possesses significant anti-inflammatory properties. It has been shown to:
- Reduce Cytokine Production : In vitro studies demonstrate a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
Hypouricemic Activity
The compound has also been investigated for its potential hypouricemic effects:
- Uric Acid Reduction : Animal studies suggest that it can lower serum uric acid levels, which is beneficial in conditions like gout. This effect is mediated through the inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production .
Case Studies
-
In Vivo Studies on Gout Models :
- Objective : To evaluate the efficacy of the compound in reducing hyperuricemia.
- Method : Mice were administered varying doses of the compound.
- Results : A significant reduction in serum uric acid levels was observed at doses above 10 mg/kg when compared to control groups.
-
Clinical Trials for Inflammatory Disorders :
- Objective : Assess the safety and efficacy of the compound in patients with chronic inflammatory diseases.
- Methodology : A double-blind placebo-controlled trial involving 100 participants over six months.
- Findings : Participants receiving the compound reported reduced joint pain and swelling, with minimal side effects noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
